molecular formula C10H8N4S B2502090 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 875160-35-3

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No. B2502090
CAS RN: 875160-35-3
M. Wt: 216.26
InChI Key: OHYMWNARIQBYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis : A wide range of quinazoline derivatives, including 2-methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, have been synthesized through various chemical reactions. For instance, the reaction of 2-phenyl-4-quinazolinylhydrazine with formic acid, acetyl, and benzoyl chloride under mild conditions produces corresponding hydrazides. These are then converted into [1,2,4]triazolo[1,5-c]quinazoline derivatives by heating over their melting points (El-Sherief, Mahmoud, & Esmaiel, 1984). Another approach involves base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with thiosemicarbazides, leading to novel fused mesoionic compounds (Kovalenko, Drushlyak, & Mariutsa, 2020).

Structural Analysis : Advanced spectroscopic and analytical techniques like NMR, DFT, and Hirshfeld analysis have been employed to characterize the molecular and supramolecular structures of synthesized derivatives, providing insights into their chemical properties and potential reactivity patterns (Abuelizz et al., 2021).

Biological Activity

Antibacterial Properties : Some [1,2,4]triazolo[1,5-c]quinazoline derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This highlights their potential as scaffolds for developing new antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Chemical Properties and Reactions

Reactivity and Transformation : Research on [1,2,4]triazolo[1,5-c]quinazoline derivatives explores their reactivity with different chemical agents, leading to the synthesis of various novel compounds. This includes transformations with thiocarbohydrazide and alkyl halides, enriching the chemical space of triazoloquinazoline derivatives for further pharmacological and chemical studies (Molina, Arques, Cartagena, & Valcárcel, 1986).

Future Directions

While the future directions for “2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” are not explicitly mentioned in the search results, it’s worth noting that derivatives of [1,2,4]triazolo [1,5-c]quinazoline have demonstrated various biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that “this compound” and similar compounds could have potential applications in various areas of biomedical research.

Mechanism of Action

Target of Action

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune responses, and regulation of heart rate.

Mode of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-c]quinazolines can influence a variety of biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 21626 , which may influence its bioavailability and distribution within the body.

Result of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines and their derivatives have demonstrated antitumor properties . This suggests that the compound may have potential effects on cell proliferation and survival.

properties

IUPAC Name

2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMWNARIQBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C=CC=CC3=NC(=S)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.